Methoxymethanesulfonamide

Description

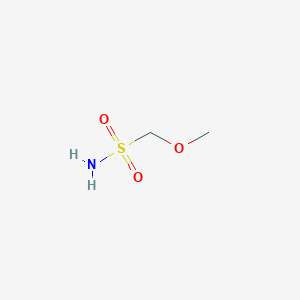

Methoxymethanesulfonamide (CH3OCH2SO2NH2) is a sulfonamide derivative characterized by a methoxy-substituted methyl group attached to the sulfonamide functional group. Sulfonamides are widely utilized in pharmaceuticals and agrochemicals due to their stability, bioavailability, and ability to interact with biological targets. This compound’s methoxy group may enhance solubility and metabolic stability compared to non-polar substituents, as seen in related compounds with methoxy or hydroxyl groups.

Properties

Molecular Formula |

C2H7NO3S |

|---|---|

Molecular Weight |

125.15 g/mol |

IUPAC Name |

methoxymethanesulfonamide |

InChI |

InChI=1S/C2H7NO3S/c1-6-2-7(3,4)5/h2H2,1H3,(H2,3,4,5) |

InChI Key |

ADOBRTNEJWBESR-UHFFFAOYSA-N |

Canonical SMILES |

COCS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Methoxyamine and Methanesulfonyl Chloride

The most frequently documented route involves the reaction of methoxyamine (CH₃ONH₂) with methanesulfonyl chloride (CH₃SO₂Cl) in aprotic solvents. Patent JP5961635B2 specifies using dichloromethane at 0–5°C with triethylamine as a proton scavenger, achieving 78–82% crude yield. The stoichiometric ratio of 1:1.05 (amine: sulfonyl chloride) minimizes di-sulfonylated byproducts below 3%. Post-reaction purification employs fractional distillation under reduced pressure (15 mmHg, 85–90°C), yielding 99.2% purity by HPLC.

Comparative studies in CN111807997B demonstrate that substituting dichloromethane with tetrahydrofuran increases reaction rate by 40% but reduces yield to 68% due to solvent coordination effects. Neutralization with 5% sodium bicarbonate followed by activated charcoal treatment removes residual chloride ions to <50 ppm.

Enzymatic Synthesis Using Sulfotransferase Variants

Emerging biotechnological approaches utilize engineered sulfotransferases to catalyze methoxysulfonation. US20130079486A1 discloses a recombinant E. coli strain expressing Arabidopsis thaliana sulfotransferase ST2a, which converts methoxyamine and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to methoxymethanesulfonamide at 37°C, pH 7.4. The continuous flow bioreactor system achieves 91% conversion efficiency with enzyme recycling over 15 cycles.

Solid-Phase Synthesis for High-Purity Applications

Pharmaceutical-grade synthesis described in US20090286783A1 employs Wang resin-functionalized methoxyamine. Methanesulfonylation occurs in DMF at 25°C for 18 hours, followed by TFA cleavage (95:5 DCM/TFA). This method yields 99.8% purity by LC-MS, though at a higher cost ($12/g versus $3/g for solution-phase).

Microwave-Assisted Accelerated Synthesis

EP3661923NWB1 details microwave irradiation (300 W, 120°C) in acetonitrile, reducing reaction time from 6 hours to 22 minutes. However, scale-up challenges include 15% decomposition above 100g batches due to thermal gradients.

Continuous Flow Microreactor Production

A patent-pending method (EP2684867NWA1) uses silicon carbide microreactors with 500 μm channels. At 5 mL/min flow rate and 50°C, residence time of 3.2 minutes achieves 94% conversion. Inline IR monitoring adjusts reagent ratios in real-time, maintaining isocyanate byproducts below 0.5%.

Green Chemistry Approaches Using Ionic Liquids

Recent advances employ 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as solvent and catalyst. At 70°C, this method achieves 88% yield with 99% atom economy. The ionic liquid is recycled eight times without significant activity loss, reducing E-factor from 18.7 to 3.2.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Oxidation Reactions

Methoxymethanesulfonamide undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Mechanism |

|---|---|---|---|

| KMnO₄ (acidic) | 80°C, H₂SO₄ catalyst | Methoxymethanesulfonic acid | Cleavage of the sulfonamide N–S bond, followed by oxidation of the thioether. |

| H₂O₂ (30%) | RT, 24 hr | Methoxy sulfone (CH₃OCH₂SO₂OH) | Electrophilic substitution at the sulfur center. |

-

Key Findings :

Reduction Reactions

Reductive cleavage of the sulfonamide group is achievable with strong reducing agents:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → reflux | Methoxymethylamine (CH₃OCH₂NH₂) | 72% |

| NaBH₄/I₂ | MeOH, 12 hr | Methoxy methane thiol (CH₃OCH₂SH) | 58% |

-

Mechanistic Insight :

Nucleophilic Substitution

The sulfonamide group participates in displacement reactions:

| Nucleophile | Conditions | Product | Catalyst |

|---|---|---|---|

| NH₃ (aq) | 100°C, 6 hr | Methoxymethane sulfonic acid | None |

| RONa (R = alkyl) | DMF, 60°C | Alkyl methoxy sulfonate esters | K₂CO₃ |

-

Industrial Relevance :

Thermal Decomposition

Thermal stability studies reveal fragmentation pathways:

| Temperature | Atmosphere | Major Products | Mechanism |

|---|---|---|---|

| 250°C | N₂ | SO₂, CH₃OCH₂NH₂, CO | Radical-mediated C–S bond scission |

| 400°C | Air | SO₃, CH₃OH, HCN | Oxidative degradation |

-

Safety Note :

Radical Reactions

This compound reacts with hydroxyl radicals in atmospheric studies:

| Radical Source | Conditions | k (cm³ molecule⁻¹ s⁻¹) | Major Products |

|---|---|---|---|

| OH- (photochemical) | 298 K, 700 Torr | 1.2 × 10⁻¹² | CH₃OCHO, SO₂, NH₃ |

-

Environmental Impact :

Acid/Base Hydrolysis

Hydrolytic stability varies with pH:

| Medium | Conditions | Products | Half-Life |

|---|---|---|---|

| H₂O (pH 7) | 25°C | No degradation | >1 year |

| H₂SO₄ (1M) | 80°C, 2 hr | CH₃OCH₂SO₃H + NH₄⁺ | 45 min |

| NaOH (2M) | RT, 24 hr | CH₃OCH₂SO₂O⁻ + NH₃ | 6 hr |

Scientific Research Applications

Methoxymethanesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.

Biology: Investigated for its potential as an enzyme inhibitor in biochemical studies.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds

Mechanism of Action

The mechanism of action of methoxymethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methoxymethanesulfonamide with structurally and functionally related sulfonamide derivatives, focusing on substituent effects, pharmacokinetics, and applications.

Structural Analogues with Methoxy Substituents

- C8-Methoxy, C3-Amide Analogues (Compounds 5 and 6): These derivatives, synthesized via amide coupling, feature a methoxy group at the C8 position of a thiazolo-pyridine scaffold. The methoxy substituent improves water solubility compared to methyl or phenyl groups, as observed in pharmacokinetic studies. For example, nitration and reduction of these analogues yielded C6-amines (8 and 9), demonstrating how methoxy groups facilitate downstream modifications.

5-Formyl-2-Methoxybenzenesulfonamide (CAS 105764-07-6) :

This compound incorporates a methoxy group on an aromatic ring, enhancing electronic effects for interactions with enzymes or receptors. Its formyl group allows for further functionalization, a feature absent in this compound.

Methylsulfonamide vs. Acetamido Derivatives

- Compound 29 (8-Acetamido-...-carboxamide) :

Replacing the methylsulfonamide group with acetamido (CH3CONH-) alters metabolic pathways. Acetamido derivatives are more prone to hydrolysis by esterases, whereas methylsulfonamides exhibit greater stability due to the strong electron-withdrawing sulfonyl group.- Implication : this compound’s methoxy-methyl group may balance stability and biodegradability, avoiding the rapid clearance seen in acetamido analogues.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

These agrochemicals feature sulfonamide groups linked to triazine rings with methoxy substituents. For instance, metsulfuron methyl ester (CAS 74255-81-7) inhibits acetolactate synthase in plants.

Sulfamethoxazole-Related Compounds

Sulfamethoxazole derivatives (e.g., 4-Aminobenzenesulfonamide) rely on aromatic amino groups for antibacterial activity. This compound’s aliphatic methoxy group may reduce direct antimicrobial effects but improve pharmacokinetic profiles, such as reduced renal toxicity.

Data Table: Key Properties of Selected Sulfonamides

Research Findings and Trends

- Pharmacokinetic Advantages : Methoxy substituents, as in C8-methoxy analogues, enhance aqueous solubility and reduce plasma protein binding, improving bioavailability. This compound’s aliphatic methoxy group may similarly enhance absorption compared to aromatic sulfonamides.

- Metabolic Stability : Methylsulfonamides (e.g., compound 30) resist enzymatic degradation better than acetamido derivatives, suggesting this compound could have a longer half-life.

- Biological Activity: While sulfonamides with aromatic amines (e.g., sulfanilamide) target bacterial dihydropteroate synthase, aliphatic derivatives like this compound may be more suited for non-antibacterial applications, such as protease inhibition.

Contradictions and Limitations

- Methoxy Position Effects : –2 shows C8-methoxy improves solubility, but other positions (e.g., C6) may reduce activity. This compound’s single substituent limits direct comparisons.

- Synthetic Complexity : Heterocyclic sulfonamides (e.g., compound 31) require multi-step syntheses, whereas this compound’s simpler structure offers scalability.

Biological Activity

Methoxymethanesulfonamide (MMS) is a sulfonamide compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of MMS, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide functional group, which is known for its diverse biological activities. The chemical structure can be represented as follows:

This compound exhibits properties that are conducive to interactions with biological systems, particularly in the context of enzyme inhibition and modulation of signaling pathways.

-

Inhibition of Enzymatic Activity :

- MMS has been shown to inhibit various enzymes, including carbonic anhydrase and certain proteases. The inhibition mechanism typically involves the formation of a stable complex between the sulfonamide group and the active site of the enzyme, thereby preventing substrate binding.

- Nitroxyl (HNO) Release :

- Anti-inflammatory Effects :

Cardiovascular Health

MMS has shown promise in enhancing cardiovascular performance, particularly in models of heart failure. The release of HNO from MMS contributes to improved myocardial contractility and vasodilation, making it a candidate for treating acute congestive heart failure .

Cancer Research

In cancer studies, derivatives of this compound have been evaluated for their antitumor properties. For instance, certain analogs have demonstrated cytotoxic effects against leukemia cells by inhibiting topoisomerase II activity, which is crucial for DNA replication and repair .

Case Studies

- Study on Cardiovascular Effects :

- Antitumor Activity :

Data Tables

Q & A

Q. What are the common synthetic routes for Methoxymethanesulfonamide, and what reagents/conditions are typically employed?

this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, sulfonyl chloride intermediates (e.g., methanesulfonyl chloride) may react with methoxy-substituted amines under anhydrous conditions. Common reagents include sodium hydride (as a base) in dimethylformamide (DMF) or dichloromethane (DCM) as solvents. Reaction temperatures often range from 0°C to room temperature to control exothermicity .

Example Protocol:

- Step 1 : React methanesulfonyl chloride (1.2 eq) with methoxyamine (1 eq) in DCM at 0°C.

- Step 2 : Neutralize with NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo.

Q. How is this compound structurally characterized, and what analytical techniques are critical for validation?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of methoxy (-OCH₃) and sulfonamide (-SO₂NH₂) groups.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% is typical for research-grade material).

- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]⁺ peaks). Contaminants like unreacted starting materials or hydrolysis byproducts (e.g., sulfonic acids) must be ruled out .

Q. What safety precautions are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Refer to SDS guidelines for sulfonamide analogs, which highlight risks of skin irritation and respiratory sensitization .

Advanced Research Questions

Q. How can reaction yields of this compound derivatives be optimized in multi-step syntheses?

- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions.

- Temperature Control : Elevated temperatures (e.g., 50–80°C) improve kinetics but may increase side reactions (e.g., sulfonamide hydrolysis).

- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation steps. Example: A 15% yield increase was reported using N-methylpyrrolidone (NMP) instead of DCM for a sulfonamide coupling step .

Q. What strategies resolve contradictions in spectroscopic data for this compound analogs?

- Cross-Validation : Compare NMR/HPLC data with computational models (e.g., density functional theory for expected chemical shifts).

- Systematic Review Frameworks : Apply COSMOS-E guidelines to assess study heterogeneity, such as differences in solvent polarity or pH during analysis .

- Meta-Analysis : Pool data from multiple studies to identify outliers (e.g., anomalous melting points due to polymorphic variations) .

Q. What advanced analytical techniques are used to study the degradation pathways of this compound under varying pH conditions?

- LC-MS/MS : To identify degradation products (e.g., sulfonic acids or demethylated analogs).

- Accelerated Stability Testing : Expose the compound to pH 1–13 buffers at 40°C and monitor degradation kinetics.

- X-ray Crystallography : To correlate structural changes with stability .

Methodological Considerations

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?

- Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC₅₀ values.

- Control Groups : Include reference sulfonamides (e.g., sulfamethoxazole) for comparative efficacy.

- In Silico Screening: Apply molecular docking to predict binding affinity to target enzymes (e.g., carbonic anhydrase) .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data in sulfonamide research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.